![molecular formula C9H9FO3 B8630420 4-[1,3]Dioxolan-2-yl-2-fluorophenol](/img/structure/B8630420.png)
4-[1,3]Dioxolan-2-yl-2-fluorophenol
Overview
Description
4-[1,3]Dioxolan-2-yl-2-fluorophenol is a fluorinated phenolic compound featuring a 1,3-dioxolane ring at the para position relative to the hydroxyl group and a fluorine atom at the ortho position. The 1,3-dioxolane moiety, a five-membered cyclic ether, imparts steric and electronic effects, while the fluorine atom enhances acidity due to its electron-withdrawing nature. This compound is of interest in synthetic organic chemistry, particularly in protecting group strategies and as a precursor for pharmaceuticals or agrochemicals. The stereoelectronic interplay between the dioxolane ring and fluorine substituent influences its reactivity, solubility, and stability under varying conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[1,3]Dioxolan-2-yl-2-fluorophenol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves the formation of the dioxolane ring via acid-catalyzed reactions. A standard approach includes reacting 2-fluorophenol derivatives with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to protect hydroxyl groups. Solvent selection (e.g., dichloromethane or ethyl acetate) is critical for optimizing yield, as polar aprotic solvents enhance reaction efficiency by stabilizing intermediates . Key Considerations :
- Catalyst Loading : 5–10 mol% acid catalyst for optimal ring closure.
- Temperature : Reactions are often conducted under reflux (80–100°C) to accelerate kinetics.
- Workup : Neutralization with NaHCO₃ followed by extraction minimizes side-product formation.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the dioxolane ring protons (δ 4.8–5.2 ppm, split into multiplet due to coupling with fluorine) and fluorophenol aromatic protons (δ 6.8–7.4 ppm). The dioxolane carbons appear at ~95–105 ppm .
- FT-IR : Confirm the presence of C-O-C (1,100–1,250 cm⁻¹) and phenolic O-H (3,200–3,600 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Use ESI/TOF to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₉FO₃).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions in spectral assignments (e.g., overlapping NMR signals) require iterative validation:
2D NMR (COSY, HSQC) : Resolve ambiguities in proton-carbon correlations, especially for fluorinated aromatic systems .
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to confirm structural assignments .
Isotopic Labeling : Introduce deuterium or ¹³C labels to track specific functional groups.
Q. What mechanistic insights explain the acid-catalyzed formation of the dioxolane ring in this compound?
- Methodological Answer : The reaction proceeds via a two-step mechanism:
Protonation : The acid catalyst protonates the hydroxyl group of ethylene glycol, increasing its electrophilicity.
Nucleophilic Attack : The fluorophenol oxygen attacks the activated glycol carbon, forming a cyclic oxonium intermediate. Subsequent deprotonation yields the dioxolane ring .
Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, while protic solvents (e.g., MeOH) may hinder ring closure due to competitive hydrogen bonding .
Q. How does the electronic environment of the fluorophenol moiety influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atom activates the aromatic ring toward electrophilic substitution but deactivates it for nucleophilic pathways. For SNAr reactions:
- Leaving Group Optimization : Use nitro or sulfonate groups at the para position to enhance reactivity.
- Base Selection : Mild bases (e.g., K₂CO₃) prevent deprotection of the dioxolane ring during reactions .
Q. What methodological approaches are recommended for analyzing the stability of this compound under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffer solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C. Acidic conditions (pH < 3) may hydrolyze the dioxolane ring .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (typically >150°C for fluorinated aromatics) .
Key Data Table :
Condition | Degradation Pathway | Half-Life (25°C) |
---|---|---|
pH 1 (HCl) | Dioxolane hydrolysis | 48 hours |
pH 7 (H₂O) | Stable | >30 days |
pH 13 (NaOH) | Phenolic deprotonation | 12 hours |
Q. Contradiction Analysis in Research
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer : Discrepancies may arise from differences in assay conditions or impurities. Strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives .
- Counter-Screening : Test against off-target enzymes/receptors (e.g., cytochrome P450 isoforms) to confirm specificity.
- Batch Reproducibility : Use HPLC-purified samples (>95% purity) to eliminate confounding effects from synthetic byproducts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Other Functional Groups
Compared to non-fluorinated analogs, the fluorine atom in 4-[1,3]dioxolan-2-yl-2-fluorophenol significantly lowers the pKa of the phenolic hydroxyl group. For instance:
- Phenol: pKa ≈ 10
- 2-Fluorophenol: pKa ≈ 8.5
- 4-Nitro-2-fluorophenol: pKa ≈ 6.8 (due to stronger electron-withdrawing nitro group)
The dioxolane ring, being mildly electron-donating, may slightly counteract the fluorine’s acidity-enhancing effect, resulting in a pKa intermediate between 2-fluorophenol and 4-methoxy-2-fluorophenol (pKa ≈ 9.2).
Ring System Comparisons: Dioxolane vs. Other Heterocycles
1,3-Dioxolane vs. 1,3-Dithiane
- Electronic Effects : The oxygen atoms in dioxolane are less polarizable than sulfur in dithianes, leading to weaker electron-donating effects. This difference impacts nucleophilic reactivity and stability in acidic conditions .
1,3-Dioxolane vs. Tetrahydrofuran (THF)
- Oxygen Count : Dioxolane’s dual oxygen atoms increase polarity and hydrogen-bonding capacity compared to THF, affecting solubility in protic solvents.
Stereochemical and Crystallographic Behavior
The 1,3-dioxolane ring may introduce chirality depending on substitution patterns. Crystallographic studies of analogous compounds often employ parameters like Rogers’s η and Flack’s x to assess enantiomorph polarity. For nearly centrosymmetric structures, x is more reliable than η for distinguishing chirality, as η can yield over-precise or false indications .
Data Table: Comparative Properties of Selected Compounds
Compound | pKa | Boiling Point (°C) | Solubility in Water (g/L) | Key Reactivity Notes |
---|---|---|---|---|
This compound | ~8.8* | 245–250 (est.) | 12–15 (est.) | Acid-catalyzed dioxolane ring opening |
2-Fluorophenol | 8.5 | 189 | 20 | High electrophilic aromatic substitution |
4-Methoxy-2-fluorophenol | 9.2 | 265 | 8 | Base-stable, O-demethylation under acid |
4-Nitro-2-fluorophenol | 6.8 | 290 | 5 | Strongly electron-deficient, SNAr prone |
*Estimated based on electronic contributions of substituents.
Properties
Molecular Formula |
C9H9FO3 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2-fluorophenol |
InChI |
InChI=1S/C9H9FO3/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 |
InChI Key |
OKCUAEOZVYLCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
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